N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]pyridin-2-amine
Description
N-[(2-Methyl-1H-indol-3-yl)(phenyl)methyl]pyridin-2-amine is a hybrid molecule featuring a 2-methylindole core linked to a phenyl group and a pyridin-2-amine moiety. This compound is structurally significant due to the indole scaffold, which is prevalent in bioactive molecules, and the pyridine ring, which enhances solubility and binding interactions. Its synthesis typically involves condensation reactions between 2-methylindole derivatives, aldehydes, and pyridin-2-amine precursors, as exemplified in protocols for related compounds .
Properties
Molecular Formula |
C21H19N3 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)-phenylmethyl]pyridin-2-amine |
InChI |
InChI=1S/C21H19N3/c1-15-20(17-11-5-6-12-18(17)23-15)21(16-9-3-2-4-10-16)24-19-13-7-8-14-22-19/h2-14,21,23H,1H3,(H,22,24) |
InChI Key |
BTOXJXMUJGCFPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3)NC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole, phenyl, and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]pyridin-2-amine is a complex organic compound with significant potential in medicinal chemistry. This article explores its applications, focusing on its biological activities and therapeutic potential.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. The mechanism of action is believed to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown that compounds with similar structures can effectively inhibit cell proliferation in various cancer cell lines, suggesting promising avenues for therapeutic development.
Antiviral Properties
The compound has also been investigated for its antiviral activities. Preliminary studies suggest that it may interfere with viral replication processes, making it a candidate for further exploration in antiviral drug development.
Antimicrobial Effects
This compound has demonstrated antimicrobial properties against various bacterial strains. Its structural characteristics allow it to interact with bacterial cell membranes and inhibit growth.
Synthesis and Modification
The synthesis of this compound can be achieved through various chemical reactions, including:
- Oxidation : Using reagents like potassium permanganate to introduce oxygen-containing functional groups.
- Reduction : Employing lithium aluminum hydride or sodium borohydride for specific functional group reductions.
- Substitution Reactions : Electrophilic and nucleophilic substitutions can be performed at various positions on the indole, phenyl, and pyridine rings.
These synthetic strategies enable the modification of the compound's structure to enhance its biological activity.
Case Study 1: Anticancer Efficacy
In vitro studies have evaluated the anticancer efficacy of this compound against several cancer cell lines. Results indicated that the compound significantly inhibited cell growth, with IC50 values suggesting strong activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Screening
A series of antimicrobial assays demonstrated that this compound exhibited effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound can also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Modifications and Substituent Effects
The activity and physicochemical properties of this compound are influenced by substituents on the indole, phenyl, and pyridine rings. Below is a comparative analysis of key analogs:
Table 1: Structural Analogs and Substituent Variations
Key Observations :
- Oxadiazole Derivatives : Compounds like 1b and 1f () replace the indole core with an oxadiazole ring, enhancing antimicrobial activity. The 4-fluorophenyl group in 1b improves antibacterial potency, while the 4-methoxyphenyl in 1f favors antifungal effects.
- Pyridine vs. Phenyl Substitutions : Replacing the phenyl group with pyridin-2-yl () alters electronic properties but lacks reported bioactivity data.
Anticancer Activity:
- Oxadiazole Analogs: Compounds 1c, 1f, and 1g () exhibit selective anticancer activity against HOP-92 (non-small cell lung cancer) at 10 µM, with IC₅₀ values likely in the low micromolar range based on NCI-60 screening protocols.
- Indole-Pyridine Hybrids : While the target compound lacks explicit data, structurally similar piperidin-4-amine derivatives (e.g., compound 7 in ) show inhibitory effects on AAA ATPase p97, a cancer therapeutic target.
Antimicrobial Activity:
- The oxadiazole analogs (1b, 1f) demonstrate broad-spectrum activity, with MICs as low as 4 µg/mL against bacterial and fungal strains .
Biological Activity
N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]pyridin-2-amine is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Molecular Structure:
- Molecular Formula: C21H19N3
- Molecular Weight: 313.4 g/mol
- IUPAC Name: N-[(2-methyl-1H-indol-3-yl)-phenylmethyl]pyridin-2-amine
Chemical Reactions:
this compound can undergo several chemical transformations, including:
- Oxidation (e.g., using potassium permanganate)
- Reduction (e.g., using lithium aluminum hydride)
- Substitution reactions at various positions on the indole, phenyl, and pyridine rings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling and proliferation. Notably, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Numerous studies have reported the anticancer potential of this compound:
-
In vitro Studies:
- The compound exhibited significant antiproliferative effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- A549 (lung cancer)
- MCF7 (breast cancer)
- A study found that it had an IC50 value of 0.67 µM against the PC3 prostate cancer cell line, demonstrating potent cytotoxicity compared to standard drugs .
- The compound exhibited significant antiproliferative effects against various cancer cell lines, including:
- Mechanistic Insights:
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound:
- It has shown effectiveness against various bacterial strains and fungi, suggesting potential as a therapeutic agent in infectious diseases.
Comparative Analysis with Similar Compounds
The biological activity of N-[2-methylindol(3)-phenylmethyl]pyridin(2)-amine can be compared with other indole derivatives to highlight its unique properties:
| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism |
|---|---|---|---|
| N-[1-methylindol(3)-phenylmethyl]pyridin(2)-amine | Moderate | Low | Tubulin inhibition |
| N-[2-methylindol(3)-phenylmethyl]quinolin(2)-amine | High | Moderate | Apoptosis induction |
| N-[2-methylindol(3)-phenylmethyl]pyrimidin(2)-amine | Low | High | Enzyme inhibition |
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of N-[2-methylindol(3)-phenylmethyl]pyridin(2)-amine on multiple cancer cell lines. The results indicated a significant reduction in cell viability across all tested lines, with a notable IC50 value lower than established chemotherapeutics .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial effects of the compound against pathogenic bacteria. The results showed that it inhibited growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a new antimicrobial agent .
Q & A
Q. What are the optimized synthetic routes for N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]pyridin-2-amine, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves multi-step reactions, such as Friedel-Crafts alkylation or palladium/copper-catalyzed coupling. Key steps include:
- Catalysts : Pd/C or CuI for cross-coupling reactions .
- Solvents : Dimethylformamide (DMF) or toluene under inert atmospheres (e.g., N₂ or Ar) .
- Temperature : Controlled heating (e.g., 80–120°C) to avoid side reactions like indole ring decomposition .
Methodological Tip : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. How can researchers assess the purity and structural integrity of this compound?
- Analytical Techniques :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., indole C3, pyridine N-bond) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ = 313.4 for C₂₁H₁₉N₃) .
- HPLC : Use C18 columns with acetonitrile/water mobile phases to quantify purity (>95%) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Neuroprotection : SH-SY5Y neuronal cells under oxidative stress (e.g., H₂O₂-induced apoptosis) .
Advanced Research Questions
Q. How can structural modifications enhance its bioactivity? Design a SAR study.
- Key Modifications :
- Indole Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to improve anticancer potency .
- Pyridine Replacement : Substitute pyridine with quinoline to enhance blood-brain barrier penetration for neuroprotection studies .
Methodological Approach : - Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity for targets like tubulin or kinase enzymes .
- In Vivo Validation : Use xenograft models for prioritized derivatives .
Q. How can contradictory biological data between this compound and its analogs be resolved?
- Case Example : A 4-methoxyphenyl analog (CAS 308298-37-5) shows higher anticancer activity than the phenyl derivative .
Resolution Strategies :- Physicochemical Profiling : Compare logP, solubility, and metabolic stability (e.g., microsomal assays) .
- Target Engagement Studies : Use SPR or ITC to quantify binding kinetics with proposed targets .
Q. What methodologies are recommended for studying its mechanism of action in cancer cells?
- Flow Cytometry : Assess cell cycle arrest (e.g., G2/M phase) and apoptosis (Annexin V/PI staining) .
- Western Blotting : Quantify apoptotic markers (e.g., Bax/Bcl-2 ratio) and DNA damage response (γ-H2AX) .
- RNA Sequencing : Identify differentially expressed genes in treated vs. untreated cells .
Q. How can researchers address stability issues during long-term storage?
- Stability Testing :
- Thermal Stability : TGA/DSC to determine decomposition temperatures .
- Photodegradation : Store in amber vials under inert gas to prevent indole ring oxidation .
- pH Sensitivity : Test solubility in buffered solutions (pH 4–9) .
Methodological and Technical Challenges
Q. What strategies mitigate low yields during scale-up synthesis?
Q. How can metabolic liabilities (e.g., rapid clearance) be addressed in preclinical studies?
Q. What computational tools predict its pharmacokinetic properties?
- Software :
- SwissADME : Estimate logP, BBB permeability, and CYP450 interactions .
- MOLPROPERTY (PubChem) : Access experimental/computed data for solubility and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
